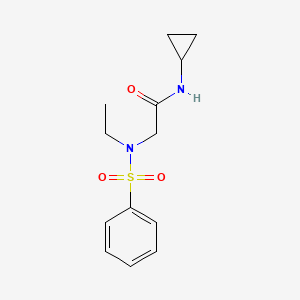
2,4-dichloro-6-(4-morpholinylsulfonyl)phenol
Übersicht
Beschreibung
2,4-dichloro-6-(4-morpholinylsulfonyl)phenol, commonly known as DCMS, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. DCMS is a white crystalline powder that is soluble in water and has a molecular weight of 380.2 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Pharmacology
- Synthesis of Sulphur-Containing Derivatives : A study by Rao et al. (2014) involved the synthesis of novel sulphur containing 1,2,4-triazole derivatives from 4-Chloro-phenol, which includes a structure similar to 2,4-dichloro-6-(4-morpholinylsulfonyl)phenol. These compounds exhibited significant antimicrobial activity, highlighting their potential in pharmacological applications (Rao et al., 2014).
Antimicrobial Properties
- Antibiotic Activity Modulation : Oliveira et al. (2015) investigated 4-(Phenylsulfonyl) morpholine, a compound related to this compound, for its antimicrobial and modulating activity. This study underscores the compound's potential in enhancing antibiotic effectiveness against multidrug-resistant strains (Oliveira et al., 2015).
Chemical Reactions and Properties
- Reactions with Nucleophilic Agents : Moshchitskii et al. (1972) explored the reactions of a related compound, 2,3,5,6-tetrachloro-4-pyridyl vinyl sulfone, with nucleophilic agents. The study provides insights into the chemical behavior and potential applications of chloro-phenol sulfones in chemical synthesis (Moshchitskii et al., 1972).
Applications in Biochemistry
- Protein Measurement : Lowry et al. (1951) developed a method using the Folin phenol reagent, which measures proteins in various conditions and could be relevant for understanding the biochemical applications of phenol derivatives like this compound (Lowry et al., 1951).
Environmental Applications
- Removal of Contaminants from Water : Modi and Bellare (2020) studied the use of polysulfone-iron oxide/graphene oxide composite hollow fiber membranes for the removal of 2,4-dichlorophenol from water. This research indicates the potential environmental applications of chlorophenol derivatives in water purification processes (Modi and Bellare, 2020).
Eigenschaften
IUPAC Name |
2,4-dichloro-6-morpholin-4-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c11-7-5-8(12)10(14)9(6-7)18(15,16)13-1-3-17-4-2-13/h5-6,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVFDTAZPZKBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide](/img/structure/B4237577.png)
![1-{[5-(trifluoromethyl)-2-pyridinyl]amino}-2-propanol](/img/structure/B4237584.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4237591.png)
![1-benzyl-4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4237599.png)

![N-cyclohexyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4237612.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4237621.png)

![methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4237628.png)

